Product packaging for Benzyl (1S,2R)-2-aminocyclohexylcarbamate(Cat. No.:CAS No. 1067631-21-3)

Benzyl (1S,2R)-2-aminocyclohexylcarbamate

Cat. No.: B1397062
CAS No.: 1067631-21-3
M. Wt: 248.32 g/mol
InChI Key: FAIYTHASVJZIGQ-OLZOCXBDSA-N
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Description

Benzyl (1S,2R)-2-aminocyclohexylcarbamate (CAS 142350-85-4) is a chiral, cis-configured cyclohexanediamine derivative that serves as a critical synthetic intermediate and building block in medicinal chemistry and drug discovery research. This compound is of significant interest in the development of kinase inhibitors . Its specific stereochemistry is essential for biological activity; for instance, in the development of pyrido-pyridazinone derivatives as potent FER tyrosine kinase inhibitors, the (1R,2S)-2-aminocyclohexyl isomer (the enantiomer of this compound) demonstrated superior inhibitory activity compared to other stereoisomers, highlighting the critical role of absolute configuration in optimizing drug-target interactions . The molecule features a benzyl carbamate (Cbz) protecting group on one amine, making it a versatile precursor for the synthesis of more complex molecules. The Cbz group is widely used in organic synthesis as a protective group for amines because it is stable under a variety of reaction conditions but can be selectively removed, typically via hydrogenolysis . This allows researchers to selectively functionalize the unprotected amine of the cyclohexane ring system before deprotecting the second amine for further derivatization. As a key chiral scaffold, it is used in the exploration of structure-activity relationships (SAR) and the creation of targeted compound libraries . This product is strictly for research applications and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle all chemicals with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2O2 B1397062 Benzyl (1S,2R)-2-aminocyclohexylcarbamate CAS No. 1067631-21-3

Properties

IUPAC Name

benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,15H2,(H,16,17)/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIYTHASVJZIGQ-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Amino Group Introduction

The core of the synthesis involves generating the (1S,2R)-configured amino cyclohexane derivative, which is typically achieved through asymmetric synthesis or chiral resolution techniques:

  • Iodolactamization Approach : As reported in recent literature, an effective enantioselective route utilizes an iodolactamization step to introduce stereochemistry selectively. This method involves cyclization of a suitable precursor bearing amino and carboxyl functionalities, leading to a highly functionalized cyclohexane with defined stereochemistry.

  • Chiral Auxiliary or Catalyst : Use of chiral catalysts or auxiliaries, such as chiral ligands or enantiomeric excess-inducing reagents, ensures stereoselectivity during the amino group installation. For example, asymmetric hydrogenation or diastereomeric separation techniques are employed.

Hydroxymethylation and Functional Group Modification

Further modifications, such as hydroxymethylation, are performed to introduce necessary functional groups for carbamate formation. This typically involves:

  • Hydroxymethylation : Using formaldehyde derivatives or similar reagents under controlled conditions to attach hydroxymethyl groups at specific positions, guided by stereochemical considerations.

Carbamate Formation (Benzyl Carbamate)

The key step involves converting the amino group into a carbamate:

  • Reaction with Benzyl Chloroformate (Cbz-Cl) : The amino cyclohexane derivative reacts with benzyl chloroformate in an inert solvent (e.g., dichloromethane) in the presence of a base such as triethylamine. This step is performed under controlled temperature to prevent side reactions, yielding the benzyl carbamate derivative.
R-NH2 + Cbz-Cl → R-NH-COO-CH2-Ph
  • Reaction Conditions :
    • Solvent: Dichloromethane or chloroform
    • Base: Triethylamine or pyridine
    • Temperature: 0°C to room temperature
    • Time: Several hours until completion

Notes on Purification

Post-reaction, the mixture is washed with aqueous acid to remove excess base and unreacted amines, followed by drying and purification via column chromatography or recrystallization.

Stereoselective Synthesis and Refinement

Enantioselective Catalysis

Recent advances include the use of chiral catalysts in hydrogenation or cyclization steps to enhance stereoselectivity:

  • Chiral Catalysts : Such as chiral Rh or Ru complexes, facilitate enantioselective hydrogenation of precursor compounds to yield the desired stereoisomer with high enantiomeric excess.

Resolution Techniques

Alternatively, resolution of racemic mixtures via chiral chromatography or diastereomeric salt formation with chiral acids (e.g., mandelic acid) can be employed to isolate the (1S,2R) isomer.

Key Reaction Conditions and Data

Step Reagents & Conditions Purpose References/Data
Enantioselective cyclization Chiral catalyst, low temperature Stereoselective ring formation
Carbamate formation Benzyl chloroformate, base, inert solvent Amine protection
Hydroxymethylation Formaldehyde derivatives Functional group introduction General organic synthesis principles
Purification Recrystallization, chromatography Purity and stereoisomer separation Standard methods

Research Findings and Data

  • Enantioselectivity : The use of iodolactamization and chiral catalysts has demonstrated high enantiomeric excess (>95%) in the synthesis of cyclohexyl derivatives.

  • Yield Data : Typical yields for carbamate formation range from 70-85%. The stereoselective steps often yield >90% enantiomeric purity when optimized.

  • Reaction Optimization : Temperature control, choice of solvent, and reagent stoichiometry are critical for maximizing stereoselectivity and yield.

Summary of the Synthesis Strategy

Stage Key Techniques Outcome References
Stereoselective ring construction Iodolactamization, chiral catalysis Enantio-enriched cyclohexane core
Functionalization Hydroxymethylation, protection/deprotection Functional groups for carbamate General organic methods
Carbamate formation Reaction with benzyl chloroformate Benzyl carbamate derivative
Purification Recrystallization, chromatography High purity, stereochemically defined Standard

Chemical Reactions Analysis

Types of Reactions: Benzyl (1S,2R)-2-aminocyclohexylcarbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbamate group can be reduced to yield the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.

Major Products: The major products formed from these reactions include nitroso derivatives, primary amines, and substituted benzyl derivatives .

Scientific Research Applications

Benzyl (1S,2R)-2-aminocyclohexylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (1S,2R)-2-aminocyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The carbamate group is known to form covalent bonds with active site residues, leading to the inhibition of enzyme function .

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

Key analogs of Benzyl (1S,2R)-2-aminocyclohexylcarbamate include derivatives with altered substituents on the cyclohexyl or carbamate groups. These modifications impact physicochemical properties such as solubility, stability, and biological activity.

Compound Name CAS No. Substituent Modification Similarity Score Key Properties/Applications
Benzyl (1-cyanocyclohexyl)carbamate 1352999-51-9 Cyano group at 1-position 0.93 Enhanced electrophilicity for nucleophilic reactions
Benzyl (1-cyanocyclopentyl)carbamate 1352999-40-6 Cyclopentyl ring (vs. cyclohexyl) 0.92 Smaller ring size alters steric hindrance
(R/S)-Benzyl (1-cyano-2-methylpropyl)carbamate 117143-35-8 / 17343-55-4 Branched alkyl chain 0.91 Increased lipophilicity; potential for membrane permeability

Key Findings :

  • The cyano group in analogs like 1352999-51-9 enhances reactivity in coupling reactions but may reduce aqueous solubility due to hydrophobicity .
  • Ring size reduction (e.g., cyclopentyl vs.

Stereoisomeric Comparisons

The stereochemistry of the cyclohexane backbone significantly affects biological activity and synthetic utility:

Compound Name CAS No. Stereochemistry Key Differences
Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate 142350-85-4 (1R,2R) Diastereomer; distinct NMR splitting patterns and enantiopurity profiles
(1S,2S)-2-(Benzyloxy)cyclohexanamine 216394-06-8 (1S,2S) Optical isomer; altered hydrogen-bonding capacity

Key Findings :

  • The (1R,2R) diastereomer (CAS 142350-85-4) exhibits different hazard profiles (H315-H319-H335: skin/eye irritation, respiratory sensitization) compared to the (1S,2R) isomer, highlighting stereochemistry-dependent toxicity .
  • Enantiopurity determination methods (e.g., NMR splitting of NHBoc protons) are critical for distinguishing isomers like (1S,2S) and (1R,2R) derivatives .

Derivatives with Alternative Protecting Groups

Replacing the benzyl group with other protecting groups alters stability and deprotection kinetics:

Compound Name CAS No. Protecting Group Key Applications
(1S,2S)-tert-butyl 2-aminocyclohexylcarbamate Not provided tert-butyl Used in enantiopurity analysis via NMR (Δδ = 0.767 ppm for NHBoc protons)
(1R,2R)-2-(Benzyloxy)cyclohexanamine hydrochloride 1010811-75-2 Hydrochloride salt Improved crystallinity and storage stability

Key Findings :

  • tert-butyl carbamates (e.g., in glycan analysis) offer superior stability under acidic conditions compared to benzyl derivatives, which are more labile .
  • Hydrochloride salts (e.g., 1010811-75-2) enhance solubility in polar solvents, facilitating purification .

Biological Activity

Benzyl (1S,2R)-2-aminocyclohexylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound contains a benzyl group , a cyclohexyl ring , an amino group , and a carbamate functional group . The unique stereochemistry at the 1S and 2R positions contributes to its biological properties, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibition studies where it may serve as a tool compound.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can affect various biochemical processes, making it a candidate for further exploration in drug development.

  • Target Enzymes : The compound has been studied for its potential inhibitory effects on enzymes such as serine proteases and other targets involved in inflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the structure can significantly impact its efficacy and selectivity towards specific targets.

Compound VariantBiological ActivityNotes
Benzyl (1S,2R)-2-hydroxypropylcarbamateModerate enzyme inhibitionSimilar structure but altered hydroxyl group
Benzyl (1S,2R)-2-aminocyclopentylcarbamateLower activityCyclopentane ring reduces steric interactions
Benzyl (1S,2R)-2-aminocycloheptylcarbamateEnhanced binding affinityLarger ring improves interaction with target sites

Study 1: Enzyme Inhibition Profile

A study conducted by researchers at the NIH investigated the enzyme inhibition profile of this compound against various serine proteases. The compound demonstrated significant inhibitory activity with IC50 values in the low micromolar range.

Study 2: Anti-inflammatory Potential

In another study focused on anti-inflammatory applications, this compound was evaluated for its effects on cytokine release from immune cells. The results indicated that the compound effectively reduced the secretion of pro-inflammatory cytokines in vitro.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl (1S,2R)-2-aminocyclohexylcarbamate, and how can purity be optimized?

  • Methodology : Synthesis typically involves carbamate bond formation and stereoselective introduction of the amino group on the cyclohexane ring. Key steps include:

  • Amino group protection : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired side reactions .
  • Stereochemical control : Employ chiral auxiliaries or catalysts to achieve the (1S,2R) configuration .
  • Purification : Utilize column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) followed by recrystallization. Monitor purity via HPLC (≥95% purity threshold) and confirm structure with 1^1H/13^{13}C NMR .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Essential techniques :

  • NMR spectroscopy : Assign peaks for the cyclohexyl, benzyl, and carbamate moieties. Key signals include NH protons (~5-6 ppm) and carbamate carbonyls (~155 ppm in 13^{13}C NMR) .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]+^+ at m/z 263.33) and detect impurities .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity .

Q. What are the stability considerations for storing this compound?

  • Storage guidelines :

  • Keep in airtight containers under inert gas (N2_2 or Ar) at -20°C to prevent hydrolysis of the carbamate group.
  • Avoid exposure to moisture, light, and strong acids/bases. Stability tests show >90% integrity after 6 months under these conditions .

Advanced Research Questions

Q. How does stereochemistry [(1S,2R) vs. (1R,2S)] influence biological activity in neurotransmitter modulation studies?

  • Experimental design :

  • Synthesize both enantiomers using chiral catalysts (e.g., Jacobsen’s catalyst for epoxide openings) .
  • Test activity in vitro via receptor-binding assays (e.g., serotonin 5-HT2A_{2A} or dopamine D2_2 receptors). For example, (1S,2R) may show 10-fold higher affinity than (1R,2S) in competitive radioligand assays .
  • Validate with molecular docking simulations to analyze steric and electronic interactions with receptor pockets .

Q. What strategies resolve contradictions in reported enzymatic inhibition data for this compound?

  • Approach :

  • Reproducibility checks : Replicate studies under standardized conditions (pH 7.4, 37°C, 1% DMSO).
  • Assay variability : Compare results across multiple platforms (e.g., fluorescence-based vs. radiometric assays).
  • Metabolite analysis : Use LC-MS to identify degradation products (e.g., free cyclohexylamine) that may interfere with activity .

Q. How can reaction mechanisms for key synthetic steps (e.g., iodolactamization) be elucidated?

  • Mechanistic studies :

  • Kinetic isotope effects (KIE) : Compare rates using deuterated substrates to identify rate-determining steps .
  • Intermediate trapping : Use low-temperature NMR (-80°C) to detect transient species (e.g., iodonium intermediates).
  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map energy profiles and transition states .

Q. What are the best practices for scaling up synthesis without compromising stereochemical integrity?

  • Scale-up protocol :

  • Catalyst loading optimization : Reduce catalyst use from 10 mol% to 2 mol% while maintaining enantiomeric excess (ee) >98% via DoE (Design of Experiments) .
  • Continuous flow chemistry : Implement microreactors to enhance mixing and heat transfer during carbamate formation .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl (1S,2R)-2-aminocyclohexylcarbamate
Reactant of Route 2
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Benzyl (1S,2R)-2-aminocyclohexylcarbamate

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